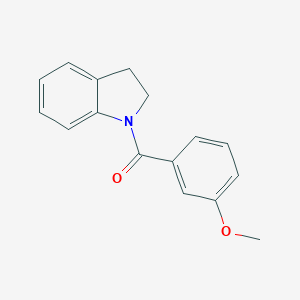
Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- is an organic compound that features a unique structure combining an indole ring with a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- typically involves the reaction of 2,3-dihydroindole with 3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its indole structure.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and other proteins involved in neurotransmission. The methoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Indapamide: A diuretic with a similar indole structure.
Tetrahydro-β-carboline derivatives: Known for their anti-proliferative properties.
N-(Biphenyl-2-yl)tryptoline: Exhibits anti-proliferative potential.
Uniqueness: Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- stands out due to its specific combination of an indole ring and a methoxy-substituted phenyl group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-4-6-13(11-14)16(18)17-10-9-12-5-2-3-8-15(12)17/h2-8,11H,9-10H2,1H3 |
InChI Key |
GZUYPDNOOFJLLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


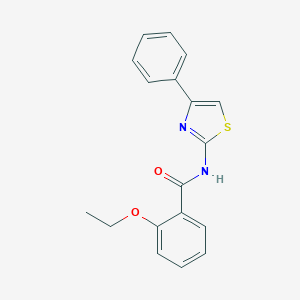
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenoxybutanamide](/img/structure/B335532.png)
![1-(3,4-Dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B335533.png)
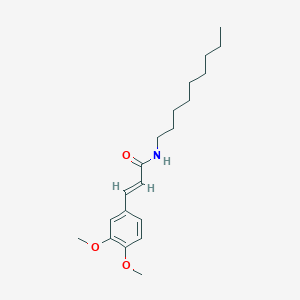
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335538.png)
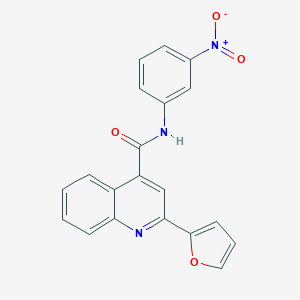
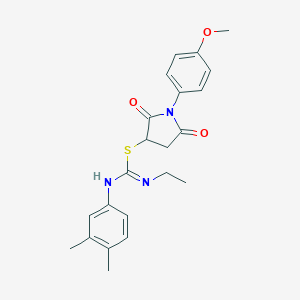
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-thioxoethyl]sulfanyl}-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B335543.png)
![6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,5,7(1H)-tricarbonitrile](/img/structure/B335544.png)
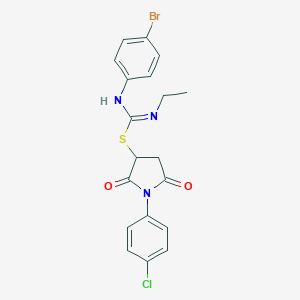
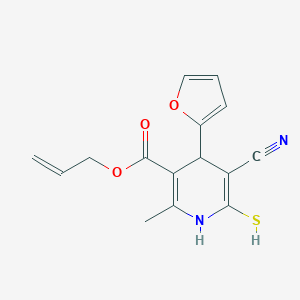
![10-BENZOYL-3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335551.png)
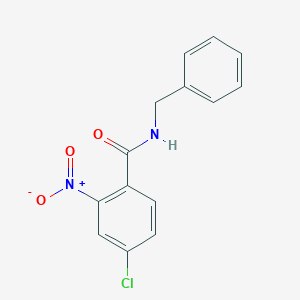
![3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335553.png)
